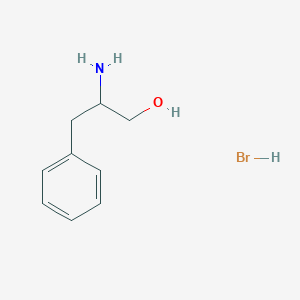

2-Amino-3-phenylpropan-1-olhydrobromide

Description

Contextual Significance of β-Amino Alcohols as Molecular Architectures in Chemical Research

β-amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is of paramount importance in chemical research and development. These compounds are not only versatile intermediates but are also core components in a multitude of biologically active natural products and synthetic pharmaceuticals. acs.orgrroij.com Their applications include serving as fundamental building blocks for synthesizing unnatural amino acids, peptides, and various natural products. acs.orgscirp.org

In the realm of asymmetric synthesis, chiral β-amino alcohols and their derivatives are frequently employed as highly effective chiral auxiliaries, ligands for transition metals, and organocatalysts. acs.orgrroij.comresearchgate.net Their ability to form stable chelate complexes with metals is crucial for inducing stereoselectivity in a wide range of chemical reactions. researchgate.net Furthermore, the β-amino alcohol framework is present in numerous drugs, including β-blockers used for cardiovascular disorders, antimalarial agents, and anti-HIV agents. acs.orgresearchgate.netresearchgate.net The transformation of epoxides into β-amino alcohols is a key step in the synthesis of many pharmacologically important molecules. acs.orgresearchgate.net

Stereochemical Considerations and Enantiomeric Forms of 2-Amino-3-phenylpropan-1-ol (B95927)

The presence of a stereocenter at the carbon atom bearing the amino group means that 2-Amino-3-phenylpropan-1-ol exists as a pair of enantiomers, designated (R) and (S), as well as a racemic mixture of both. The absolute configuration of this stereocenter is critical, as it dictates the three-dimensional arrangement of the molecule and, consequently, its chemical and biological properties, particularly when used in stereoselective synthesis.

The two enantiomers, (R)-(+)-2-Amino-3-phenyl-1-propanol and (S)-(-)-2-Amino-3-phenyl-1-propanol, are chiral molecules that rotate plane-polarized light in opposite directions. They are also known as D-phenylalaninol and L-phenylalaninol, respectively. sigmaaldrich.com The racemic form, (±)-2-Amino-3-phenyl-1-propanol, is an equimolar mixture of the (R)- and (S)-enantiomers and is optically inactive. These isomers are valuable chiral building blocks in organic synthesis. nbinno.com The specific enantiomer used is crucial for controlling the stereochemical outcome of a reaction.

Below is a table summarizing the key properties of the different stereoisomeric forms of 2-Amino-3-phenylpropan-1-ol.

| Property | (R)-(+)-Isomer (D-Phenylalaninol) | (S)-(-)-Isomer (L-Phenylalaninol) | Racemic (±) Isomer (DL-Phenylalaninol) |

| Synonyms | D-Phenylalaninol, (R)-2-Amino-3-phenyl-1-propanol | L-Phenylalaninol, (S)-2-Amino-3-phenyl-1-propanol | DL-Phenylalaninol |

| CAS Number | 5267-64-1 sigmaaldrich.com | 3182-95-4 | 16088-07-6 chemspider.com |

| Molecular Formula | C₉H₁₃NO sigmaaldrich.com | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol sigmaaldrich.com | 151.21 g/mol | 151.21 g/mol |

| Melting Point | 93-95 °C sigmaaldrich.com | 92-94 °C | Not specified |

| Optical Activity | [α]/D +22.8°, c = 1.2 in 1 M HCl sigmaaldrich.com | [α]22/D −22.8°, c = 1.2 in 1 M HCl | Optically inactive |

| Appearance | Solid sigmaaldrich.com | Solid | Not specified |

Role of 2-Amino-3-phenylpropan-1-ol Hydrobromide as a Precursor and Reagent in Synthetic Chemistry

While the free base of 2-Amino-3-phenylpropan-1-ol is a potent synthetic intermediate, its hydrobromide salt is often used as a stable, solid, and non-hygroscopic precursor. Amine hydrohalide salts are common in organic synthesis as they offer improved handling characteristics compared to the often oily or volatile free amines. The hydrobromide salt can be easily weighed and stored, and the free amine can be readily liberated just before use by treatment with a base.

2-Amino-3-phenylpropan-1-ol, generated from its hydrobromide salt, serves as a crucial precursor in the synthesis of a variety of target molecules. Its bifunctional nature allows it to be a starting point for constructing chiral ligands, which are essential in asymmetric catalysis. For instance, (S)-(-)-2-Amino-3-phenyl-1-propanol reacts with substituted salicylaldehydes to create tridentate chiral Schiff base ligands. scientificlabs.ie These ligands can then be used to form metal-organic architectures for catalytic applications. scientificlabs.ie

Furthermore, this amino alcohol is used to synthesize oxazolines, which are important intermediates in palladium-catalyzed allylic substitution reactions. scientificlabs.ie It is also employed in the synthesis of unnatural peptides; for example, a tripeptide incorporating this structure has been shown to enhance the activity of certain antibiotics. scientificlabs.ie The classical method for preparing phenylalaninol involves the reduction of phenylalanine derivatives, but other routes, such as the hydrogenation of 2-amino-1-phenyl-1,3-propanediol, have also been developed. google.com In all these synthetic routes, the resulting amino alcohol, often handled as its hydrobromide salt, acts as a pivotal chiral building block for more complex molecular structures.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H14BrNO |

|---|---|

Molecular Weight |

232.12 g/mol |

IUPAC Name |

2-amino-3-phenylpropan-1-ol;hydrobromide |

InChI |

InChI=1S/C9H13NO.BrH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H |

InChI Key |

GMDFQOQGAMUZOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 Phenylpropan 1 Ol and Chiral Analogues

Stereoselective Synthesis Strategies and Their Optimization

Stereoselective synthesis is paramount for producing chiral amino alcohols with the desired three-dimensional arrangement. Optimization of these strategies involves the careful selection of catalysts, reagents, and reaction conditions to maximize yield and stereochemical purity, expressed as enantiomeric excess (ee) or diastereomeric ratio (dr).

Asymmetric catalytic reduction of prochiral α-amino ketones is one of the most direct and efficient methods for synthesizing chiral 1,2-amino alcohols. acs.orgnih.gov This approach relies on a chiral catalyst to transfer hydrogen from a hydrogen source to the ketone, creating a new stereocenter with a high degree of enantioselectivity.

The asymmetric hydrogenation of α-primary amino ketones has been effectively achieved using transition metal catalysts, particularly those based on cobalt, iridium, and ruthenium, coordinated with chiral ligands. acs.orgnih.govresearchgate.net An amino-group-assisted coordination strategy, where the primary amine of the substrate coordinates to the metal center, has been shown to enhance catalytic efficiency and enantioselectivity. nih.gov

Recent advancements have demonstrated that cobalt catalysts, which are more abundant and less expensive than noble metals like iridium and rhodium, can achieve high performance. acs.orgnih.gov By using electron-rich chiral diphosphine ligands, such as (R,R)-BenzP* and (S,S)-Ph-BPE, with a cobalt source like Co(OAc)₂, the hydrogenation of various α-primary amino ketones can proceed with excellent yields and enantioselectivities (up to 99% ee) in very short reaction times. acs.orgnih.gov

| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | Yield (%) | ee (%) |

| Co(OAc)₂ | (R,R)-BenzP* | 2-amino-1-phenylethanone | MeOH | 98 | 99 |

| Co(OAc)₂ | (S,S)-Ph-BPE | 2-amino-1-phenylethanone | MeOH | 95 | 94 |

| Ir/f-phamidol | f-phamidol | α-dibenzylamino aromatic ketone | Toluene (B28343) | >99 | >99 |

This table presents selected research findings on the asymmetric hydrogenation of α-amino ketone precursors. Conditions and substrates may vary between studies.

Reductions using alkali metal borohydrides, such as potassium borohydride (B1222165) (KBH₄), offer a mild, inexpensive, and environmentally friendly alternative to catalytic hydrogenation. nih.gov To achieve enantioselectivity, these reductions are performed in the presence of chiral catalysts. Chiral N,N'-dioxide-metal complexes, acting as Lewis acids, have been shown to efficiently catalyze the asymmetric reduction of α-amino ketones with KBH₄. nih.gov This catalytic system is notable for its operational simplicity and its tolerance to water, avoiding the need for basic additives. nih.gov

Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts generated in situ from chiral amino alcohols and a borane (B79455) source. mdpi.com This technique has been extensively applied to the asymmetric reduction of various prochiral ketones, providing predictable stereochemistry and high enantioselectivity. mdpi.com

| Reducing Agent | Chiral Catalyst System | Substrate Type | Yield | ee (%) |

| KBH₄ | Chiral N,N'-dioxide-Sc(OTf)₃ complex | α-primary amino ketones | High | Up to 97 |

| BH₃·THF | Oxazaborolidine from chiral lactam alcohol | Aryl methyl ketones | Good | 91-98 |

This table summarizes findings on asymmetric reductions using borohydride complexes with chiral catalysts.

When the α-amino ketone precursor contains an existing stereocenter, the reduction of the carbonyl group creates a second stereocenter, leading to diastereomeric products (syn and anti). Controlling the diastereoselectivity of this reduction is crucial and depends heavily on catalyst design and reaction parameters. researchgate.netresearchgate.net

The concept of chelation versus non-chelation control is fundamental. researchgate.net

Chelation Control: Using a strongly chelating Lewis acid, such as titanium tetrachloride (TiCl₄), in a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂) promotes the formation of a rigid five-membered chelate between the titanium, the carbonyl oxygen, and the nitrogen of the amino group. Hydride attack then occurs from the less hindered face, typically leading to the syn-diastereomer. researchgate.net The nature of the nitrogen-protecting group is also important; an electron-rich group enhances chelation. researchgate.net

Non-Chelation Control (Felkin-Anh Model): In the presence of non-chelating Lewis acids (e.g., CeCl₃) or in coordinating solvents like tetrahydrofuran (B95107) (THF), chelation is disfavored. The reaction proceeds via a non-chelated, open-chain transition state, as described by the Felkin-Anh model. This generally leads to the formation of the anti-diastereomer. researchgate.net Bulky N-protecting groups can also favor this pathway. researchgate.net

Therefore, by carefully selecting the Lewis acid, solvent, and N-protecting group, one can selectively synthesize either the syn or anti vicinal amino alcohol. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This strategy is widely used in asymmetric synthesis. wikipedia.orgresearchgate.net

For the synthesis of chiral amino alcohols, chiral auxiliaries like Evans' oxazolidinones or camphorsultam can be employed. researchgate.net For instance, an N-acyl oxazolidinone can undergo a highly diastereoselective aldol (B89426) reaction with an aldehyde. researchgate.net The resulting β-hydroxy carbonyl adduct, which possesses two new stereocenters, can then be further manipulated. Cleavage of the auxiliary furnishes an optically active β-hydroxy carboxylic acid or a related derivative, which can be converted into the target amino alcohol through subsequent functional group transformations. researchgate.net

Phenylalaninol itself, being a readily available chiral molecule, can also be used to synthesize chiral auxiliaries, such as N-propionyl-2-imidazolidinones, for use in other asymmetric aldol reactions. researchgate.net

Chemoenzymatic and biocatalytic methods are increasingly recognized as powerful tools for sustainable chemical synthesis, offering high selectivity under mild reaction conditions. rsc.orgacs.orgnih.gov Multi-enzyme cascade reactions have been developed to convert bio-based L-phenylalanine into both enantiomers of phenylalaninol. rsc.org

One such one-pot cascade system involves four sequential enzymatic steps: rsc.org

Deamination: An L-amino acid deaminase (LAAD) converts L-phenylalanine to phenylpyruvic acid.

Decarboxylation: An α-keto acid decarboxylase (ARO10) converts phenylpyruvic acid to phenylacetaldehyde.

Hydroxymethylation: A benzaldehyde (B42025) lyase (RpBAL) catalyzes the formation of an α-hydroxy ketone.

Asymmetric Reductive Amination: An amine transaminase (ATA) converts the α-hydroxy ketone into the final (R)- or (S)-phenylalaninol with excellent enantiomeric excess (>99% ee). rsc.org

This approach exemplifies how biocatalytic cascades can create complex, high-value chiral molecules from renewable starting materials with high atom economy, overcoming many limitations of traditional chemical methods. rsc.orgacs.org

Asymmetric Catalytic Reductions of Precursors

Non-Stereoselective Synthetic Routes and Classical Resolutions

Non-stereoselective synthesis aims to produce a racemic mixture of a chiral compound, which can then be separated into its individual enantiomers through classical resolution techniques. These methods are often valued for their simplicity and cost-effectiveness.

A common strategy for the synthesis of amines is the reduction of nitrogen-containing functional groups such as oximes, hydrazones, and imines. These precursors can be readily prepared from corresponding carbonyl compounds.

Catalytic hydrogenation is a widely used method for the reduction of C=N double bonds in oximes and imines to form primary amines. mdpi.comacs.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For non-stereoselective synthesis, achiral catalysts are employed.

Commonly used heterogeneous catalysts include Raney Nickel, palladium on carbon (Pd/C), and platinum-based catalysts. mdpi.com For instance, Raney Nickel has been effectively used in the hydrogenation of oximes under elevated temperature and pressure. mdpi.com Similarly, Pd/C is a versatile catalyst for the hydrogenation of oximes to amines, often conducted in acidic conditions to yield the desired amine with high efficiency. encyclopedia.pub The choice of catalyst can influence the reaction's selectivity; for example, palladium catalysts tend to favor the reduction of the N-O bond in oximes, leading to the formation of amines, whereas platinum catalysts may show selectivity towards the C=N bond, potentially forming hydroxylamines. encyclopedia.pub

The general reaction conditions for such hydrogenations involve dissolving the substrate in a suitable solvent, adding the catalyst, and then exposing the mixture to hydrogen gas, often under pressure. The selection of solvent, temperature, pressure, and catalyst are critical parameters that need to be optimized for each specific substrate to achieve high yields of the desired amino alcohol.

Metal-mediated reductions offer an alternative to catalytic hydrogenation for the conversion of imines and related compounds to amines. These methods utilize active metals as reducing agents.

Dissolving metal reductions, such as the Birch reduction, employ alkali metals (like sodium or lithium) dissolved in liquid ammonia (B1221849). organicchemistrydata.orgfiveable.me This system generates solvated electrons, which are potent reducing agents capable of reducing a wide range of functional groups. fiveable.me The mechanism involves the transfer of electrons from the metal to the substrate, followed by protonation steps. organicchemistrydata.org While powerful, these reactions require cryogenic temperatures to maintain the ammonia as a liquid.

Another common metal-mediated reduction involves the use of sodium amalgam (Na(Hg)), an alloy of sodium and mercury. wikipedia.org Sodium amalgam is a safer and more manageable reducing agent than pure sodium and is often used in aqueous or alcoholic solutions. wikipedia.org It has been traditionally used for the reduction of various functional groups. The reduction of an imine with a metal amalgam typically proceeds via an electron transfer mechanism. The imine accepts an electron from the metal to form a radical anion intermediate, which is then protonated by the solvent. A second electron transfer and protonation step completes the reduction to the corresponding amine.

The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules that can serve as precursors for 2-amino-3-phenylpropan-1-ol (B95927). This reaction typically involves the coupling of an aldehyde with an activated alkene.

A notable synthetic pathway to 2-amino-3-phenylpropan-1-ol involves the reduction of nitroolefins derived from Baylis-Hillman adducts. Specifically, (E)-2-nitro-3-phenylprop-2-en-1-ol, which can be synthesized from nitrostyrene (B7858105) and formaldehyde, serves as a key intermediate.

The reduction of this nitro alcohol to the corresponding amino alcohol can be effectively achieved using iron powder in the presence of an acidic solution, such as acetic acid. encyclopedia.pub The reaction is typically carried out at reflux temperature. This method has been shown to produce 2-amino-3-phenylpropan-1-ol in good yields. For instance, the reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol with a catalytic amount of iron and excess acidic acid solution resulted in an 82% yield of 2-amino-3-phenylpropan-1-ol after purification. encyclopedia.pub This approach has also been successfully applied to a variety of substituted (E)-2-nitro-3-arylprop-2-en-1-ols, affording the corresponding chiral amine compounds in yields ranging from 74-80%. encyclopedia.pub

| Starting Material | Product | Yield (%) |

|---|---|---|

| (E)-2-nitro-3-phenylprop-2-en-1-ol | 2-amino-3-phenylpropan-1-ol | 82 |

| (E)-2-nitro-3-arylprop-2-en-1-ols (various) | 2-amino-3-arylpropan-1-ols (various) | 74-80 |

Recent advancements in synthetic methodologies have explored the use of nanomaterials as catalysts or catalyst supports. Carbon nanotubes (CNTs) have emerged as a novel medium for facilitating organic reactions. A novel synthesis of a class of 2-amino-3-phenylpropane-1-ol has been successfully achieved for the first time using a carbon nanotube-assisted method. mdpi.comencyclopedia.pub While the specific mechanistic details of the carbon nanotube's role in this particular synthesis are still under investigation, it represents an innovative approach to the formation of this amino alcohol. encyclopedia.pub This method highlights the potential of nanomaterials to provide new and efficient pathways in organic synthesis.

Resolution of Racemic 2-Amino-3-phenylpropan-1-ol Derivatives

The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. For 2-amino-3-phenylpropan-1-ol and its derivatives, diastereomeric resolution is a widely employed and effective strategy. This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. libretexts.org

The fundamental principle involves the formation of transient diastereomeric complexes between the chiral compound and the resolving agent. nih.gov The efficacy of the separation is determined by the difference in the energy of formation between these complexes; a larger energy disparity leads to more effective enantioseparation. nih.gov The chiral recognition by the resolving agent primarily occurs during the crystallization of the diastereomers from the solution. nih.gov

Commonly used resolving agents for amines include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. For derivatives of phenylalaninol, resolution by forming diastereomers offers an attractive and practical approach. ut.ac.ir In one method, a racemic mixture of a phenylalanine methyl ester derivative was successfully resolved by forming a salt with (2R,3R)-tartaric acid. ut.ac.ir The differing solubilities of the resulting diastereomeric salts allowed for one to be selectively crystallized and separated by filtration. libretexts.org After separation, the desired enantiomer of the amino alcohol can be recovered by treating the isolated diastereomeric salt with a base to neutralize the resolving agent.

The choice of solvent plays a crucial role in the success of the resolution, as it influences the solubility of the diastereomeric salts. Optimization of the solvent system is often necessary to achieve high yields and high enantiomeric excess of the desired product.

| Step | Description | Key Parameters | Example Resolving Agents | Reference |

|---|---|---|---|---|

| Diastereomer Formation | The racemic amine is reacted with a single enantiomer of a chiral acid to form two diastereomeric salts. | Stoichiometry of amine to acid, reaction temperature, solvent. | (2R,3R)-Tartaric acid, (R)-Mandelic acid. | libretexts.orgut.ac.ir |

| Separation | The diastereomeric salts are separated based on differences in physical properties, primarily solubility. | Crystallization temperature, cooling rate, solvent system. | N/A | libretexts.org |

| Isolation | The less soluble diastereomer is typically isolated by filtration. | Filtration technique, washing solvent. | N/A | libretexts.org |

| Liberation of Free Amine | The pure enantiomer is recovered by treating the isolated salt with a base to remove the resolving agent. | Choice of base (e.g., NaOH, K2CO3), extraction solvent. | N/A | google.com |

Preparation and Purification of 2-Amino-3-phenylpropan-1-ol Hydrobromide

The preparation of 2-amino-3-phenylpropan-1-ol hydrobromide involves the direct reaction of the free amino alcohol, 2-amino-3-phenylpropan-1-ol, with hydrobromic acid. This process is a standard acid-base neutralization reaction to form the corresponding ammonium (B1175870) salt. The purification of the resulting salt is typically achieved through recrystallization to remove any unreacted starting materials or side products.

The initial synthesis of the racemic or enantiomerically enriched 2-amino-3-phenylpropan-1-ol free base can be accomplished through various routes, such as the reduction of the corresponding amino acid, phenylalanine, or its esters. For instance, (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol can be synthesized by the reduction of benzyl (B1604629) (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate with lithium aluminum hydride. orgsyn.org Subsequent debenzylation would yield the free amino alcohol. Another approach involves the reduction of nitroolefin derivatives. rasayanjournal.co.in Once the amino alcohol is obtained, it is converted to its hydrobromide salt.

Salt Formation and Isolation Procedures

The formation of 2-amino-3-phenylpropan-1-ol hydrobromide is a straightforward acid-base reaction. The amino group (-NH2) on the 2-amino-3-phenylpropan-1-ol molecule acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid (HBr), a strong acid.

The typical procedure involves dissolving the 2-amino-3-phenylpropan-1-ol free base in a suitable organic solvent. The choice of solvent is important; alcohols like ethanol (B145695) or isopropanol (B130326) are common choices. An aqueous or gaseous solution of hydrobromic acid is then added to the solution of the amine, often with cooling to manage the exothermic nature of the neutralization reaction. As the hydrobromide salt forms, its lower solubility in the organic solvent causes it to precipitate out of the solution.

The isolation of the salt is then performed. The solid precipitate is collected by vacuum filtration. The collected solid, known as the filter cake, is then washed with a small amount of cold solvent to rinse away any soluble impurities that may be present. Finally, the purified salt is dried under vacuum to remove any residual solvent. For higher purity, the crude salt can be recrystallized from an appropriate solvent system. This involves dissolving the salt in a minimum amount of a hot solvent in which it is soluble and then allowing the solution to cool slowly, promoting the formation of well-defined crystals as the solubility decreases.

| Stage | Action | Purpose | Typical Reagents/Conditions |

|---|---|---|---|

| 1. Dissolution | Dissolve 2-amino-3-phenylpropan-1-ol free base in a suitable solvent. | To create a homogeneous medium for the reaction. | Ethanol, Methanol (B129727), or Isopropanol. |

| 2. Acidification | Add hydrobromic acid (HBr) to the solution, usually with cooling. | To protonate the amino group and form the hydrobromide salt. | 48% aq. HBr or HBr in acetic acid; Temperature control (0-25 °C). |

| 3. Precipitation/Crystallization | Allow the salt to precipitate or crystallize from the solution. | To separate the salt from the solvent and soluble impurities. | Stirring at controlled temperature. |

| 4. Isolation | Collect the solid product by filtration. | To separate the solid salt from the liquid phase. | Vacuum filtration. |

| 5. Washing | Wash the collected solid with a small amount of cold solvent. | To remove residual mother liquor and impurities. | Cold ethanol or diethyl ether. |

| 6. Drying | Dry the purified salt. | To remove residual solvent. | Vacuum oven at a controlled temperature. |

Stereochemical Control and Chiral Recognition in Research Pertaining to 2 Amino 3 Phenylpropan 1 Ol

Enantiomeric Purity Assessment and Enhancement in Synthetic Protocols

The ability to accurately determine and enhance the enantiomeric purity of 2-Amino-3-phenylpropan-1-ol (B95927) (also known as Phenylalaninol) is crucial for its use as a chiral building block or auxiliary. Various analytical techniques and synthetic strategies are employed to achieve high enantiomeric excess (ee).

Analytical Methods for Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity, often through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). For instance, BINOL derivatives have been successfully used as CSAs to differentiate the enantiomers of racemic 2-amino-3-phenylpropan-1-ol in ¹H-NMR spectra. rsc.org The interaction between the CSA and the analyte forms transient diastereomeric complexes, leading to separate, distinguishable signals for each enantiomer. Another approach involves fluorescence-based sensors, where a chiral polymer can exhibit a significant fluorescence enhancement upon binding to one enantiomer over the other. lookchem.com Chiral High-Performance Liquid Chromatography (HPLC) is also a standard method for separating and quantifying enantiomers, providing reliable measurements of enantiomeric excess. epo.orgsigmaaldrich.com

Interactive Table 1: Methods for Enantiomeric Purity Assessment of 2-Amino-3-phenylpropan-1-ol

| Analytical Method | Principle of Differentiation | Typical Reagent/System | Key Finding/Observation | Reference |

|---|---|---|---|---|

| NMR Spectroscopy | Formation of diastereomeric complexes with distinct chemical shifts. | (S)-BINOL as a Chiral Solvating Agent | Effective enantiodifferentiation observed in the ¹H-NMR spectrum. | rsc.org |

| Fluorescence Spectroscopy | Enantioselective binding to a chiral sensor causes a change in fluorescence intensity. | Chiral polymer sensor based on (S)-2,20-binaphthol (BINOL) and (S)-2,20-binaphthyldiamine (BINAM) | Significant fluorescence enhancement for the (D)-enantiomer (ef = 6.85), with little effect from the (L)-enantiomer. | lookchem.com |

| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation. | Chiral stationary phase column | Baseline separation of enantiomers, allowing for accurate ee determination (e.g., >99% ee). | epo.orgsigmaaldrich.com |

Synthetic Protocols for Enantiomeric Enhancement: Achieving high enantiomeric purity begins with the synthetic route. Biocatalysis offers a sustainable method for producing enantiomerically pure phenylalaninols. Multi-enzyme cascade reactions have been designed to convert L-phenylalanine into either (R)- or (S)-phenylalaninol with excellent conversion rates (72-80%) and enantiomeric excess values greater than 99%. rsc.org Asymmetric phase-transfer catalysis is another effective strategy. Using pseudoenantiomeric catalysts derived from Cinchona alkaloids, researchers have synthesized both (R)- and (S)-enantiomers of phenylalanine derivatives, the precursors to phenylalaninol, with high yields and enantioselectivity. nih.govnih.gov The choice of catalyst dictates the resulting stereochemistry of the product. nih.gov

Diastereoselectivity in Chemical Reactions Involving 2-Amino-3-phenylpropan-1-ol

When 2-Amino-3-phenylpropan-1-ol is used as a chiral starting material or auxiliary, its inherent stereochemistry influences the creation of new stereocenters, a phenomenon known as diastereoselection. This control is fundamental in asymmetric synthesis.

Research has shown that the stereocenter of phenylalaninol can direct the outcome of various reactions. For example, in the synthesis of N,N-dibenzyl-protected aminoalkyl hydroxyethylamines, (S)-2-amino-3-phenylpropan-1-ol was used as a chiral starting material, resulting in products with high optical purity (de >99.5%). sci-hub.se Similarly, its derivatives have been employed in radical addition reactions. The addition of bromotrichloromethane (B165885) to a cinnamoyl derivative of a chiral oxazolidinone, synthesized from (R)-2-amino-3-phenylpropan-1-ol, proceeded with very high diastereoselection to yield products with an anti-configuration between the newly formed stereocenters. rsc.org

More recently, a zinc chloride-catalyzed cyclizative 1,2-rearrangement involving various chiral amino alcohols, including (R)-2-amino-3-phenylpropan-1-ol, afforded morpholinone products with high diastereoselectivities. nih.gov The existing stereocenter on the amino alcohol effectively controlled the stereochemical outcome of the rearrangement. nih.gov These examples highlight how the fixed chirality of 2-amino-3-phenylpropan-1-ol serves as a template to guide the stereochemistry of subsequent transformations.

Interactive Table 2: Diastereoselective Reactions Involving 2-Amino-3-phenylpropan-1-ol Derivatives

| Reaction Type | Chiral Substrate/Auxiliary | Key Reagents | Product Type | Observed Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Radical Addition | 3-((E)-cinnamoyl)-4-benzyl-oxazolidin-2-one (from (R)-phenylalaninol) | BrCCl₃, Benzoyl Peroxide | Halogenated oxazolidinone | High diastereoselection for the anti-product. | rsc.org |

| Synthesis of Hydroxyethylamines | (S)-2-Amino-3-phenylpropan-1-ol | Epoxide opening | Aminoalkyl hydroxyethylamines | High optical purity (diastereomeric excess >99.5%). | sci-hub.se |

| Cyclizative 1,2-Rearrangement | (R)-2-Amino-3-phenylpropan-1-ol | 2,3-Diketoamides, ZnCl₂ | Morpholinones with aza-quaternary centers | High diastereoselectivity. | nih.gov |

Conformational Analysis and Intramolecular Interactions Governing Chirality

The chiral recognition and diastereoselective capabilities of 2-Amino-3-phenylpropan-1-ol are governed by its three-dimensional structure and conformational preferences. These conformations are, in turn, stabilized by specific intramolecular interactions.

The primary intramolecular force influencing the conformation of 2-amino-3-phenylpropan-1-ol and its derivatives is hydrogen bonding. The presence of both a hydroxyl (-OH) group (hydrogen bond donor and acceptor) and an amino (-NH₂) group (hydrogen bond donor and acceptor) allows for the formation of stable, intramolecular hydrogen-bonded rings. Conformational analysis of derivatives has been carried out using a combination of ¹H-NMR spectroscopy (analyzing chemical shifts and Nuclear Overhauser Effect), infrared (IR) spectroscopy, and circular dichroism (CD) spectroscopy, complemented by molecular modeling. uni-regensburg.de These studies have revealed the formation of specific hydrogen-bonded ring structures that lock the molecule into a preferred conformation. uni-regensburg.de

This defined conformation is critical. For instance, in derivatization reactions used for enantiopurity assessment, the specific conformational arrangements and intramolecular interactions within the resulting diastereomeric products are what allow for their differentiation by NMR. bath.ac.uk The steric clash between substituents in one diastereomer compared to another can lead to conformational distortions that are observable spectroscopically. bath.ac.uk Understanding these non-covalent interactions is key to designing more effective chiral auxiliaries and catalysts based on the 2-amino-3-phenylpropan-1-ol scaffold.

Interactive Table 3: Conformational Analysis of 2-Amino-3-phenylpropan-1-ol Derivatives

| Analytical Technique | Information Obtained | Key Interaction Studied | Reference |

|---|---|---|---|

| ¹H-NMR Spectroscopy | Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) studies reveal spatial proximity of atoms. | Hydrogen-bonded ring formation and steric interactions. | uni-regensburg.debath.ac.uk |

| Infrared (IR) Spectroscopy | Changes in vibrational frequencies of O-H and N-H bonds indicate hydrogen bonding. | Intramolecular hydrogen bonding. | uni-regensburg.de |

| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure and chiral environment. | Overall molecular conformation and chirality. | uni-regensburg.de |

| Molecular Modeling | Computational prediction of low-energy conformations and visualization of intramolecular interactions. | β-hairpin mimics and H-bonded rings. | uni-regensburg.de |

Advanced Applications of 2 Amino 3 Phenylpropan 1 Ol in Organic Synthesis and Catalysis

Development and Utilization of Chiral Ligands and Auxiliaries

The structural framework of 2-amino-3-phenylpropan-1-ol (B95927), featuring both an amino and a hydroxyl group on a chiral scaffold, allows for straightforward modification into various classes of ligands. These ligands are capable of coordinating with metal centers to form chiral catalysts that can induce asymmetry in a multitude of chemical reactions.

Chiral Schiff bases, formed by the condensation of the primary amine of 2-amino-3-phenylpropan-1-ol with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry. researchgate.net The resulting imine nitrogen and the hydroxyl oxygen, along with another donor atom from the aldehyde fragment, can effectively chelate to a metal ion, creating a chiral environment around it.

The synthesis of these ligands is typically a straightforward one-pot reaction. For instance, the reaction of L-phenylalaninol with salicylaldehyde (B1680747) or its derivatives in a suitable solvent like methanol (B129727) yields the corresponding chiral Schiff base ligand. researchgate.net This ease of synthesis allows for the creation of a diverse library of ligands with varied steric and electronic properties by simply changing the aldehydic precursor.

Table 1: Synthesis of Chiral Schiff Base Ligands from Amino Alcohols

| Amino Alcohol Precursor | Aldehyde/Ketone | Resulting Schiff Base Ligand Type | Reference |

|---|---|---|---|

| L-Phenylalaninol | Salicylaldehyde | N-salicylidene-L-phenylalaninol | researchgate.net |

| L-Phenylalaninol | 3,5-di-tert-butylsalicylaldehyde | N-(3,5-di-tert-butylsalicylidene)-L-phenylalaninol | rsc.org |

The multidentate nature of Schiff base ligands derived from 2-amino-3-phenylpropan-1-ol makes them excellent candidates for the construction of complex metal-organic architectures and supramolecular assemblies. rsc.org When these chiral ligands are coordinated to metal ions, they can direct the formation of extended structures with specific topologies and chiral cavities.

These chiral metal-organic frameworks (MOFs) and supramolecular cages have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The defined chiral pores and channels within these materials can differentiate between enantiomers of a guest molecule, leading to selective adsorption or catalysis. The Schiff base acts as a crucial linker, bridging metal centers and imparting chirality to the entire framework. The modularity of Schiff base synthesis allows for fine-tuning of the pore size and functionality of the resulting MOF by judicious choice of the starting materials.

Chiral oxazolines are a highly successful class of ligands in asymmetric catalysis, and 2-amino-3-phenylpropan-1-ol is a common precursor for their synthesis. rug.nlnih.gov The formation of the oxazoline (B21484) ring is typically achieved by the cyclization of an N-acyl derivative of the amino alcohol. Alternatively, the reaction of the amino alcohol with a nitrile under acidic conditions can also yield the desired oxazoline.

The resulting 4-benzyl-4,5-dihydrooxazole moiety provides a rigid and predictable chiral environment when coordinated to a metal center. The substituent at the 2-position of the oxazoline ring can be easily varied, allowing for the tuning of the ligand's electronic and steric properties.

Oxazoline-containing ligands derived from 2-amino-3-phenylpropan-1-ol have demonstrated significant utility in palladium-catalyzed asymmetric allylic substitution (AAS) reactions. rsc.org This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis, and the use of chiral ligands is essential for achieving high enantioselectivity.

In this context, the chiral oxazoline ligand coordinates to the palladium center, influencing the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate. The steric bulk of the benzyl (B1604629) group at the 4-position of the oxazoline ring effectively shields one face of the allyl substrate, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center. Ligands incorporating a second donor atom, such as phosphorus or sulfur, often exhibit enhanced catalytic activity and enantioselectivity. rsc.org

Table 2: Enantioselectivity in Palladium-Catalyzed Allylic Substitution with Phenylalaninol-derived Ligands

| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Thioether-ferrocenyl-oxazoline | 1,3-diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | up to 98% | rsc.org |

Chiral N,P-amide ligands represent another important class of ligands that can be synthesized from 2-amino-3-phenylpropan-1-ol. These ligands combine the hard nitrogen donor of the amide with the soft phosphorus donor, creating a unique electronic environment at the metal center.

The synthesis of these ligands typically involves the acylation of the amino group of 2-amino-3-phenylpropan-1-ol, followed by the introduction of a phosphine (B1218219) moiety at the hydroxyl group. The resulting N,P-ligands can chelate to a metal, forming a stable five- or six-membered ring that creates a well-defined chiral pocket.

These ligands have been successfully employed in a variety of asymmetric addition reactions, including the addition of organometallic reagents to aldehydes and imines. The synergistic effect of the electronically dissimilar nitrogen and phosphorus atoms can lead to high levels of stereocontrol.

In addition to their use in metal catalysis, derivatives of 2-amino-3-phenylpropan-1-ol are also effective as organocatalysts. N-alkylated C2-symmetric amides, synthesized from L-phenylalanine (the precursor to L-phenylalaninol), have been shown to catalyze asymmetric reactions. rsc.org

These catalysts are typically prepared by coupling two equivalents of an N-alkylated amino acid with a diamine linker. The resulting C2-symmetric structure possesses two chiral centers and two amide functionalities that can participate in hydrogen bonding interactions with the substrates, thereby inducing facial selectivity.

These organocatalysts have been successfully applied in asymmetric Michael additions and Strecker reactions, affording the desired products with moderate to high enantioselectivities. rsc.orgresearchgate.net The absence of a metal center makes these catalytic systems attractive from an environmental and economic perspective.

Table 3: Performance of Phenylalanine-derived C2-Symmetric Amide Organocatalysts

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Michael Addition | N,N-dimethylated C2-symmetric amide | 2-hydroxy-1,4-naphthoquinone and β-nitrostyrene | up to 44% | rsc.org |

Formation of Oxazolines for Metal-Catalyzed Reactions

Catalytic Roles in Asymmetric Transformations

2-Amino-3-phenylpropan-1-ol and its derivatives have emerged as versatile and highly effective catalysts in a variety of asymmetric transformations. The inherent chirality of these compounds makes them excellent candidates for inducing stereoselectivity in the synthesis of complex molecules. Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for multiple points of interaction with substrates, facilitating the formation of well-organized transition states that lead to high levels of enantiomeric excess (ee). This section will delve into the specific applications of these amino alcohols in several key organic reactions.

Henry Reactions

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitroalcohols, which are valuable synthetic intermediates. nih.gov The use of chiral catalysts, such as 2-amino-3-phenylpropan-1-ol derivatives, has been explored to control the stereochemical outcome of this reaction. The β-amino alcohol motif is a common feature in numerous chiral auxiliaries, ligands, and catalysts for asymmetric synthesis. rasayanjournal.co.in

In a notable application, an efficient amino alcohol catalyst was immobilized on functionalized superparamagnetic core-shell magnetite-silica nanoparticles. rasayanjournal.co.in This nanocatalyst was successfully employed in the Henry reaction, demonstrating promising catalytic activity that remained consistent over multiple catalytic cycles. rasayanjournal.co.in The general procedure for such reactions often involves dissolving the chiral ligand and a copper (II) salt, such as copper acetate monohydrate (Cu(OAc)₂·H₂O), in a suitable solvent like 2-propanol or diethyl ether. rasayanjournal.co.in The nitroalkane is then added, followed by the aldehyde, and the reaction proceeds at room temperature. rasayanjournal.co.in

Addition of Dialkylzinc to Carbonyls

The asymmetric addition of organozinc reagents to carbonyl compounds is a powerful method for the synthesis of chiral secondary and tertiary alcohols. nih.gov Chiral β-amino alcohols have proven to be highly effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes. nih.gov These reactions are known for their high yields and excellent enantioselectivities.

For instance, a novel β-amino disulfide derived from L-proline has been shown to be a highly effective catalyst for the addition of diethylzinc (B1219324) to various aldehydes, producing (R)-secondary alcohols in up to 99% ee. nih.gov The general conditions for these reactions involve the use of diethylzinc (2 equivalents) with a small catalytic amount (1.25-2.5 mol%) of the chiral ligand in toluene (B28343) at 0°C. nih.gov The chiral induction is dependent on the nature of the aldehyde, with arylaldehydes generally giving excellent enantiomeric excesses. nih.gov

The following table summarizes the results for the enantioselective addition of diethylzinc to various aldehydes using a chiral β-amino disulfide catalyst.

| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde (B42025) | 2.5 | 86 | 99 |

| 4-Chlorobenzaldehyde | 2.5 | 89 | 98 |

| 4-Methylbenzaldehyde | 2.5 | 92 | 97 |

| 2-Naphthaldehyde | 1.25 | 91 | 96 |

| Cinnamaldehyde | 2.5 | 78 | 88 |

| Hexanal | 2.5 | 76 | 68.6 |

Data sourced from a study on the catalytic activity of a β-amino disulfide derived from L-proline. nih.gov

Carbonyl Reductions

The enantioselective reduction of carbonyl compounds to chiral alcohols is a critical transformation in organic synthesis. chemspider.com While direct hydrogenation is common, transfer hydrogenation, which uses a hydrogen donor molecule instead of H₂, offers operational simplicity. Iridium complexes incorporating chiral ligands derived from amino alcohols have shown significant promise in this area. chemspider.com

A notable advancement is the iridium-catalyzed enantioselective carbonyl (α-amino)allylation via hydrogen auto-transfer. In this process, primary alcohols serve as both the reductant and the carbonyl pro-electrophile. The reaction between phthalimido-allene and primary alcohols, catalyzed by an iridium complex, forms vicinal amino alcohols with high levels of regio-, anti-diastereo-, and enantioselectivity.

Furthermore, a series of chiral iridium complexes of the form Ir(NHC)₂(aa)(H)(X) (where NHC is an N-heterocyclic carbene and aa is a chelated amino acid) have been synthesized and screened for the asymmetric transfer hydrogenation of ketones. chemspider.com These catalysts, after optimization of the reaction conditions and ligands, have demonstrated the ability to reduce a range of acetophenone (B1666503) derivatives with up to 95% enantiomeric excess. chemspider.com

Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds. The development of asymmetric versions of this reaction has been a major focus in organic chemistry. Organocatalysis, using small chiral organic molecules, has emerged as a powerful strategy for controlling the stereochemistry of aldol reactions.

L-proline, a secondary amino acid, is a well-established and effective organocatalyst for asymmetric aldol reactions between ketones and aldehydes. The catalytic cycle is believed to involve the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then reacts with the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. While direct catalysis by 2-amino-3-phenylpropan-1-ol in aldol reactions is not as extensively documented as that of proline, the underlying principles of enamine catalysis with chiral amines are relevant. The structural and functional similarities suggest the potential for 2-amino-3-phenylpropan-1-ol and its derivatives to act as catalysts in similar transformations.

Pericyclic Reactions

Pericyclic reactions are a class of reactions that proceed through a concerted, cyclic transition state. These include cycloadditions, electrocyclizations, and sigmatropic rearrangements. The application of chiral catalysts to induce enantioselectivity in these reactions is an active area of research. However, based on the available literature, the use of 2-amino-3-phenylpropan-1-ol as a direct catalyst for pericyclic reactions is not a widely reported application. While amino alcohols are used to synthesize chiral ligands for metal-catalyzed versions of these reactions, their role as primary organocatalysts in this context appears to be limited.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, particularly chiral amines. Chiral amines are crucial structural motifs in a vast number of pharmaceuticals, natural products, and other biologically active compounds.

A family of P-stereogenic phosphinooxazoline iridium catalysts, synthesized from L-threonine methyl ester, has been developed for the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines. These catalysts have demonstrated the ability to achieve very high enantioselectivity in this transformation. The resulting 2,3-diarylpropyl amines are valuable precursors for the synthesis of highly enantioenriched tetrahydroquinolines and tetrahydroisoquinolines, which are important heterocyclic scaffolds.

Copper-Catalyzed Conjugate Addition

In the realm of asymmetric catalysis, 2-Amino-3-phenylpropan-1-ol serves as a precursor for the synthesis of chiral ligands that are effective in copper-catalyzed conjugate addition reactions. These reactions are fundamental for the formation of carbon-carbon bonds in an enantioselective manner. Chiral ligands derived from amino acids have been successfully employed in the copper-catalyzed asymmetric conjugate addition of organozinc reagents to cyclic enones. nih.gov

For instance, new modular chiral ligands based on amino acids have been synthesized and utilized in the asymmetric conjugate addition of diethylzinc (Et₂Zn) to various cyclic enones, facilitated by a copper source. nih.govsigmaaldrich.com In these reactions, the chiral environment created by the ligand, which can be derived from 2-Amino-3-phenylpropan-1-ol, directs the approach of the nucleophile to the enone, resulting in the preferential formation of one enantiomer of the product. Studies have shown that with the appropriate ligand, moderately high enantiomeric excesses (ee) of up to 72% can be achieved under mild reaction conditions. nih.govsigmaaldrich.com

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (S)-1e | Toluene | 0 | 95 | 72 |

Asymmetric 1,2-Addition of Organolithiums

The development of methods for the enantioselective addition of organometallic reagents to carbonyl compounds is a significant area of research in organic synthesis. 2-Amino-3-phenylpropan-1-ol can be employed as a chiral auxiliary to control the stereochemical outcome of such reactions. Chiral lithium amides, generated from chiral amino alcohols, have been shown to be effective in mediating the enantioselective addition of organolithium reagents to aldehydes.

The principle involves the formation of a chiral complex between the organolithium reagent and the lithium amide derived from the chiral amino alcohol. This complex then delivers the organolithium nucleophile to one face of the aldehyde, leading to the formation of a chiral secondary alcohol with high enantioselectivity. While specific data for a chiral auxiliary derived directly from 2-Amino-3-phenylpropan-1-ol in this context is not detailed in readily available literature, the methodology has been successfully applied with other chiral amino alcohols, demonstrating the potential of this class of compounds in asymmetric 1,2-additions.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. The asymmetric variant of this reaction can be effectively catalyzed by chiral organocatalysts, many of which are derived from amino acids and their derivatives. 2-Amino-3-phenylpropan-1-ol, with its chiral backbone, is a suitable precursor for the synthesis of such catalysts.

For example, α,β-dipeptides have been shown to be effective organocatalysts in the asymmetric Michael addition of aldehydes to N-substituted maleimides. researchgate.net These dipeptide catalysts create a chiral environment that directs the stereochemical course of the reaction. While a catalyst directly synthesized from 2-Amino-3-phenylpropan-1-ol for this specific application is not explicitly documented with performance data, the success of related amino acid-derived catalysts underscores the potential of phenylalaninol derivatives in this domain. Research in this area has shown that with appropriate catalysts, high yields and enantioselectivities can be achieved. mdpi.com

| Entry | Catalyst (mol%) | Additive | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 10 | None | 24 | 85 | 88 |

Building Block for Complex Chemical Structures

Beyond its role in catalysis, 2-Amino-3-phenylpropan-1-ol is a valuable chiral building block for the synthesis of more complex and biologically significant molecules.

Precursor in Unnatural Tripeptide Synthesis

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutic agents with enhanced properties. (S)-(-)-2-Amino-3-phenyl-1-propanol has been utilized in the synthesis of an unnatural tripeptide designed to enhance the antimicrobial activity of methicillin (B1676495) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of this unnatural amino acid derivative into the peptide backbone can alter the conformational properties of the peptide, potentially leading to improved binding to its biological target or increased resistance to enzymatic degradation.

Formation of Cyclic Ketene (B1206846) O,N-Acetals

While the direct synthesis of cyclic ketene O,N-acetals from 2-Amino-3-phenylpropan-1-ol is not prominently described, amino alcohols are key precursors for the synthesis of related heterocyclic structures such as 2-methylene morpholines and 3,4-dihydro-2H-1,4-oxazines. researchgate.net These reactions typically involve the intramolecular cyclization of appropriately functionalized amino alcohol derivatives. The bifunctional nature of 2-Amino-3-phenylpropan-1-ol makes it a suitable candidate for the construction of such six-membered heterocyclic systems, which are of interest in medicinal chemistry and materials science.

Application in NADH Modeling

The nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme plays a crucial role in biological redox reactions. The development of synthetic molecules that can mimic the function of NADH is of significant interest for applications in biocatalysis and the development of novel redox reagents. (S)-(-)-2-Amino-3-phenyl-1-propanol has been employed in NADH modeling studies. Chiral amino alcohols can be incorporated into the structure of NADH mimics to create a chiral environment that can influence the stereochemical outcome of reductions mediated by these model compounds. These studies contribute to a deeper understanding of the mechanisms of enzymatic redox reactions and can lead to the development of new asymmetric reduction methodologies. frontiersin.org

Integration into Heterocyclic Ring Systems (e.g., Indolines, Dihydrobenzofurans)

The structural backbone of 2-amino-3-phenylpropan-1-ol, specifically the phenylalanine framework, is a key precursor for constructing N-heterocyclic compounds like indolines. Although direct cyclization of the amino alcohol is not the primary route, the parent amino acid, L-phenylalanine, is frequently used to generate these structures through advanced catalytic methods.

One notable strategy involves the palladium-catalyzed intramolecular C(sp²)–H amination of phenylalanine moieties within dipeptides. rsc.orgrsc.org This method provides an efficient pathway to synthesize dipeptides containing an indoline-2-carboxylate moiety, which is a significant structural component in various pharmaceutically active molecules, including enzyme inhibitors. rsc.org In this process, the N-protected amino acid portion of the dipeptide acts as an intrinsic bidentate directing group, facilitating the C-H activation and subsequent cyclization to form the indoline (B122111) ring. rsc.org This approach represents a sophisticated strategy for the post-synthetic modification of peptides. rsc.orgrsc.org

Another related method for creating indoline-2-carboxylate-embodied dipeptides involves the intramolecular dehydrogenative cyclization of phenylalanine derivatives protected with a 2-methoxyiminoacyl group. nih.gov This reaction is catalyzed by Pd(OAc)₂ and leads to substituted indoline-2-carboxylates, which can be further converted into the desired dipeptide structures through hydrogenation. nih.gov

In contrast, the direct integration of the 2-amino-3-phenylpropan-1-ol structure into dihydrobenzofuran rings is not extensively documented in readily available scientific literature. While numerous synthetic protocols exist for constructing 2,3-dihydrobenzofurans, the use of 2-amino-3-phenylpropan-1-ol as a direct precursor in these specific cyclization reactions is not a commonly reported pathway.

Role in the Synthesis of Thiadiazole Compounds and Related Bioactive Molecules

The phenylalanine scaffold, from which 2-amino-3-phenylpropan-1-ol is derived, is instrumental in the synthesis of bioactive 1,3,4-thiadiazole (B1197879) derivatives. nih.gov These heterocyclic compounds are of significant interest due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govmdpi.com

A well-established synthetic route utilizes N-acylated phenylalanine as the starting point to incorporate the core structure into the thiadiazole ring system. nih.gov The process involves several key steps:

Activation and Hydrazide Formation : Initially, a protected amino acid, such as N-(p-nitrobenzoyl)-L-phenylalanine, is converted into an intermediate, like a Δ²-oxazolin-5-one. This reactive intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide. nih.govresearchgate.net

Thiosemicarbazide (B42300) Synthesis : The resulting hydrazide is reacted with various aromatic isothiocyanates. This addition reaction forms 1,4-disubstituted thiosemicarbazides, which are the direct precursors for the heterocyclic ring formation. nih.govnih.gov

Intramolecular Cyclization : The crucial step is the intramolecular cyclization of the thiosemicarbazide derivative. When conducted in a strong acid medium, such as concentrated sulfuric acid, this reaction proceeds via dehydration to yield 2-amino-5-substituted-1,3,4-thiadiazole compounds. nih.govresearchgate.net The final structure incorporates the original phenylalanine moiety, linking it to the newly formed thiadiazole ring. nih.gov

The resulting thiadiazole compounds containing the phenylalanine moiety have been evaluated for their biological activities. For instance, studies have investigated their toxicity and anti-inflammatory effects, demonstrating that incorporating this amino acid-derived structure can lead to molecules with significant pharmacological potential. nih.govnih.gov

Below is a summary of representative 1,3,4-thiadiazole derivatives synthesized from a phenylalanine precursor.

| Compound ID | R-Group on Thiosemicarbazide Precursor | Resulting Heterocycle | Reported LD₅₀ (mg/kg) |

|---|---|---|---|

| Compound 6 | p-tolyl | 1,3,4-Thiadiazole | 2,200 |

| Compound 7 | p-bromophenyl | 1,3,4-Thiadiazole | 5,200 |

Computational and Theoretical Investigations of 2 Amino 3 Phenylpropan 1 Ol and Its Complexes

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of 2-amino-3-phenylpropan-1-ol (B95927). These methods solve the Schrödinger equation in an approximate manner to determine the electronic structure and, consequently, the geometry and reactivity of the molecule.

DFT calculations are widely employed to determine the most stable three-dimensional arrangement of atoms in the phenylalaninol molecule, known as its optimized geometry. By minimizing the energy of the system, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. For its parent amino acid, phenylalanine, extensive conformational analyses have been performed, revealing multiple low-energy conformers stabilized by intramolecular hydrogen bonds. nih.govacs.org Similar studies on phenylalaninol would identify stable structures governed by interactions between the amino, hydroxyl, and phenyl groups.

Beyond geometry, DFT is used to explore the electronic properties that dictate the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. yildiz.edu.tryildiz.edu.tr For phenylalanine derivatives, these calculations help in understanding electron delocalization and charge transfer interactions. jetir.orgnih.gov Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface, visually identifying regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Description | Typical Application for Phenylalaninol |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Predicting stable conformers and their relative energies. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Identifying sites for oxidation and electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Identifying sites for reduction and nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Assessing chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A plot of electrostatic potential mapped onto the electron density surface. | Visualizing charge distribution and predicting sites for non-covalent interactions. |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules like phenylalaninol, which contain hydrogen, carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used in conjunction with hybrid functionals like B3LYP. nih.govgelisim.edu.tr The inclusion of polarization functions (e.g., 'd') and diffuse functions (e.g., '+') is crucial for accurately describing the electron distribution, especially for systems with lone pairs and potential for hydrogen bonding.

To ensure the reliability of predictions, computational studies often benchmark different combinations of functionals and basis sets against experimental data or higher-level, more computationally expensive methods like Coupled Cluster (CC2). nih.gov For instance, a study on a phenylalanine derivative benchmarked functionals like LC-ωPBE, CAM-B3LYP, and ωB97X-D against CC2 results to select the most appropriate method for describing excited states. nih.gov Such a systematic approach is essential for obtaining chemically accurate results for properties like conformational energies, vibrational frequencies, and electronic transitions.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques, particularly those based on molecular mechanics (MM), are better suited for studying larger systems and dynamic processes over longer timescales.

Molecular mechanics models molecules as a collection of atoms held together by springs, using a force field to describe the energy of the system as a function of its geometry. This computationally efficient approach is ideal for exploring the vast conformational space of flexible molecules like phenylalaninol and its interactions with other molecules, such as metal ions.

Phenylalaninol is known to act as a chiral ligand, forming complexes with various metal ions. MM simulations can be used to predict the geometry of these metal complexes and to understand the nature of the ligand-metal interactions. dntb.gov.ua DFT calculations are also used to study these interactions, providing insights into the electronic structure of the resulting complexes and confirming coordination geometries. nih.govresearchgate.net Studies on phenylalanine have shown that it forms stable complexes with transition metals like Cu(II), Ni(II), and Zn(II), and computational methods have been used to determine their geometries and binding energies. nih.govresearchgate.net

Conformational analysis using MM involves systematically rotating the rotatable bonds of phenylalaninol to generate a multitude of possible conformations. The energy of each conformation is then calculated, allowing for the identification of low-energy, stable structures. nih.govbigchem.eu This is particularly important for understanding how the molecule might bind to a receptor or a metal center.

The behavior of molecules is significantly influenced by their environment. Phenylalaninol's properties in solution can be studied using molecular dynamics (MD) simulations, which simulate the movement of atoms over time. These simulations can reveal how solvent molecules, typically water, arrange themselves around the solute and how they affect its conformation and dynamics. researchgate.net

MD simulations are also powerful tools for investigating the self-assembly and aggregation of molecules. Studies on phenylalanine have used MD to understand how individual molecules come together to form larger nanostructures, a process driven by interactions like π–π stacking between the phenyl rings and hydrogen bonding. researchgate.net These simulations provide a dynamic picture of the aggregation process that is often difficult to obtain experimentally.

To account for solvent effects in quantum mechanical calculations, implicit or explicit solvent models can be used. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to include bulk solvent effects. nih.gov Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed but computationally intensive description of solute-solvent interactions.

Spectroscopic Analysis Integrated with Computational Data

A powerful approach in modern chemical research is the combination of experimental spectroscopic measurements with high-level computational predictions. Theoretical calculations can help assign and interpret complex experimental spectra, while experimental data serve to validate the accuracy of the computational methods used.

For phenylalaninol and its parent compound phenylalanine, vibrational spectroscopy (Infrared and Raman) is a key technique. DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. By comparing the calculated spectrum with the experimental one, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., N-H stretch, C=O stretch, phenyl ring deformation). yildiz.edu.trnih.govresearchgate.net This integrated approach provides a detailed understanding of the molecule's vibrational properties and how they are affected by factors like hydrogen bonding.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. rsc.org By calculating the magnetic shielding for each nucleus in the optimized geometry of phenylalaninol, its ¹H and ¹³C NMR spectra can be simulated. Comparing these predicted spectra to experimental ones is invaluable for confirming molecular structure and assigning resonances, especially for complex molecules with overlapping signals. nrel.govnih.govrsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) Interpretation and Mode Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of 2-Amino-3-phenylpropan-1-ol. Computational studies, typically using Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, are employed to calculate the theoretical vibrational frequencies. biointerfaceresearch.com These calculated frequencies are then scaled to correct for anharmonicity and computational approximations, allowing for a detailed and reliable assignment of the experimental spectra. nih.gov

The vibrational modes of 2-Amino-3-phenylpropan-1-ol can be categorized based on the functional groups present: the phenyl ring, the amino group (-NH2), the hydroxyl group (-OH), and the alkyl backbone.

Phenyl Ring Modes: The phenyl group gives rise to characteristic C-H stretching vibrations typically observed above 3000 cm⁻¹. The aromatic C-C stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also prominent in the fingerprint region (below 1400 cm⁻¹).

Amino Group Vibrations: The -NH2 group is characterized by symmetric and asymmetric stretching modes, which are typically found in the 3300-3500 cm⁻¹ range. The scissoring (bending) vibration of the -NH2 group is observed around 1600 cm⁻¹.

Hydroxyl Group Vibrations: The O-H stretching vibration is highly sensitive to hydrogen bonding. In a non-bonded state, it appears as a sharp band around 3600 cm⁻¹, but intermolecular hydrogen bonding in the solid state typically broadens this band and shifts it to a lower frequency (e.g., 3200-3400 cm⁻¹). The C-O stretching and O-H bending modes are found at lower wavenumbers.

Alkyl Chain Vibrations: The CH and CH2 groups of the propanol (B110389) backbone exhibit symmetric and asymmetric stretching vibrations in the 2800-3000 cm⁻¹ region. Bending, wagging, and twisting modes for these groups appear in the fingerprint region.

A detailed assignment of key vibrational modes based on computational studies is presented below.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | ~3400-3600 | Stretching of the hydroxyl group |

| N-H Asymmetric Stretch | ~3350-3500 | Asymmetric stretching of the amino group |

| N-H Symmetric Stretch | ~3250-3400 | Symmetric stretching of the amino group |

| Aromatic C-H Stretch | ~3000-3100 | Stretching of C-H bonds in the phenyl ring |

| Aliphatic C-H Stretch | ~2850-2980 | Stretching of C-H bonds in the alkyl chain |

| N-H Scissoring | ~1590-1650 | Bending vibration of the amino group |

| Aromatic C=C Stretch | ~1400-1600 | Stretching of C=C bonds in the phenyl ring |

| C-O Stretch | ~1000-1260 | Stretching of the carbon-oxygen bond |

UV-Visible Spectroscopy Correlates with Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. uzh.ch For organic molecules like 2-Amino-3-phenylpropan-1-ol, the absorption of UV light promotes electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org The key chromophore in this molecule is the phenyl ring.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra. tandfonline.com These calculations provide information on the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved.

The main electronic transitions observed for aromatic systems are π → π* transitions. youtube.com In 2-Amino-3-phenylpropan-1-ol, the phenyl ring's π system is responsible for strong absorption in the UV region. The presence of the amino and hydroxyl substituents can cause a slight shift in the absorption maxima compared to unsubstituted benzene. Additionally, transitions involving the non-bonding (n) electrons on the oxygen and nitrogen atoms, such as n → π* transitions, can also occur. libretexts.org These are typically much weaker than π → π* transitions and may be observed as shoulders on the main absorption bands. masterorganicchemistry.com

Theoretical calculations correlate these absorptions with transitions between specific molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. libretexts.org

| Transition Type | Typical Wavelength Range (nm) | Orbitals Involved | Relative Intensity |

|---|---|---|---|

| π → π | 200 - 280 | Electrons from π bonding orbitals to π antibonding orbitals of the phenyl ring | Strong |

| n → π | 270 - 300 | Non-bonding electrons from N or O to π antibonding orbitals of the phenyl ring | Weak |

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structures and Interactions

NMR spectroscopy is a fundamental technique for determining the structure of molecules in solution. For 2-Amino-3-phenylpropan-1-ol, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen atom environments. nih.gov

¹H NMR: The proton NMR spectrum shows distinct signals for each unique proton. The aromatic protons of the phenyl ring typically appear as a multiplet in the δ 7.0-7.5 ppm region. rasayanjournal.co.in The protons on the propanol chain (CH, CH₂, CH₂OH) appear at higher fields (typically δ 2.5-4.0 ppm), with their exact chemical shifts and splitting patterns determined by their neighboring protons. rasayanjournal.co.in The labile protons of the -NH₂ and -OH groups can appear over a wide range and are often broad; their position is sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum shows separate signals for each unique carbon atom. The aromatic carbons resonate in the δ 120-140 ppm range, while the aliphatic carbons of the side chain appear at higher fields (δ 40-80 ppm).

Computational chemistry can predict NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding tensors for a DFT-optimized geometry, theoretical chemical shifts can be obtained and compared with experimental data to confirm structural assignments.

| Atom Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | 125 - 130 |

| Aromatic C (quaternary) | - | 135 - 140 |

| CH-N | ~3.0 - 3.5 | ~50 - 60 |

| CH₂-Ph | ~2.7 - 3.1 | ~35 - 45 |

| CH₂-O | ~3.5 - 3.8 | ~60 - 70 |

Electronic Structure and Reactivity Predictions

Computational models provide deep insights into the electronic characteristics of 2-Amino-3-phenylpropan-1-ol, allowing for the prediction of its reactivity, charge distribution, and potential for applications in materials science.

HOMO-LUMO Analysis and Charge Transfer Mechanisms

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chalcogen.ro

For 2-Amino-3-phenylpropan-1-ol, DFT calculations show that the HOMO is typically localized on the phenyl ring and the amino group, which are the most electron-rich parts of the molecule. nih.gov The LUMO is generally distributed over the antibonding π* orbitals of the phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive and can be easily polarized. nih.gov The HOMO-LUMO gap also governs the intramolecular charge transfer (ICT) characteristics. The transition of an electron from the HOMO to the LUMO represents an ICT process, where electron density moves from the donor part (phenyl/amino) to the acceptor part (phenyl ring). researchgate.netresearchgate.net

Natural Bond Orbital (NBO) and Mulliken Population Analysis

To quantify the distribution of electronic charge within the molecule, Mulliken population analysis and Natural Bond Orbital (NBO) analysis are performed. nih.govnih.gov

Mulliken Population Analysis: This method partitions the total electron density among the different atoms in the molecule. It provides atomic charges that give a general picture of the electrostatic potential. Calculations typically show that the nitrogen and oxygen atoms carry a significant negative charge due to their high electronegativity, while the hydrogen atoms attached to them, as well as many carbon atoms, are positively charged. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge distribution. uni-muenchen.de It transforms the complex molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs). uni-rostock.de This analysis can quantify the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. These donor-acceptor interactions correspond to hyperconjugation and are key to understanding molecular stability. For 2-Amino-3-phenylpropan-1-ol, significant interactions include the delocalization of lone pair electrons from the nitrogen (n_N) and oxygen (n_O) atoms into adjacent antibonding orbitals (e.g., σ* C-C or σ* C-H). researchgate.net

Prediction and Characterization of Non-Linear Optical Properties